3-Hydroxy-11-ursen-28,13-olide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

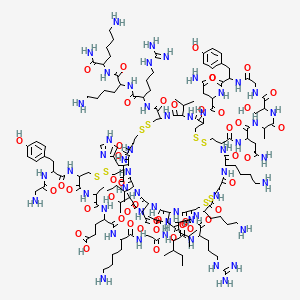

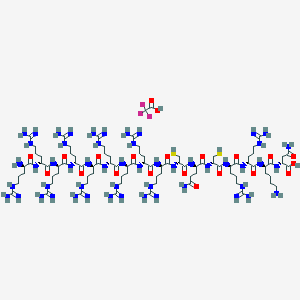

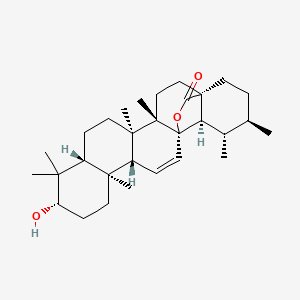

3-Hydroxy-11-ursen-28,13-olide is a triterpenoid compound with the molecular formula C30H46O3 and a molecular weight of 454.68 g/mol . It is known for its presence in various plant species and exhibits a range of biological activities, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-11-ursen-28,13-olide are human ovarian cancer cells (A2780) and human hepatoma cells . These cells play a crucial role in the progression of ovarian cancer and liver cancer, respectively.

Mode of Action

This compound interacts with its targets by exhibiting antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cells .

Pharmacokinetics

It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the proliferation of ovarian cancer cells and a protective effect against injury in hepatoma cells .

Action Environment

The compound should be stored at 2-8℃, protected from air and light .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-11-ursen-28,13-olide is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound exhibits weak-moderate antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell line

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-11-ursen-28,13-olide typically involves the extraction from natural sources such as the leaves of Eucalyptus viminalis . The compound can be isolated using chromatographic techniques, including column chromatography. The reaction conditions for its synthesis often involve the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through large-scale extraction and purification processes, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-11-ursen-28,13-olide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated triterpenoids .

Scientific Research Applications

3-Hydroxy-11-ursen-28,13-olide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

3β-Hydroxyurs-11-en-28,13-olide: Exhibits similar cytoprotective and antiproliferative activities.

Ehretiolide: Another triterpenoid with comparable biological activities.

Uniqueness

3-Hydroxy-11-ursen-28,13-olide stands out due to its potent concentration-independent cytoprotective effect and its specific antiproliferative activity against certain cancer cell lines . Its unique structure and functional groups contribute to its distinct biological properties.

Properties

CAS No. |

35959-05-8 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(1S,4S,5R,10S,13S,17S,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |

InChI |

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1 |

InChI Key |

UVBLDLGZDSGCSN-MWOWFCOASA-N |

SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |

Isomeric SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |

Appearance |

Powder |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?

A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that this compound exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.

Q2: Where has this compound been identified in nature?

A2: this compound has been isolated from the following plant sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.